3-(Cyclopropylmethyl)azetidine

Übersicht

Beschreibung

3-(Cyclopropylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Synthetic Routes and Reaction Conditions:

[2+2] Cycloaddition Reactions: One of the most efficient methods for synthesizing azetidines involves the [2+2] cycloaddition of imines and alkenes.

Copper-Catalyzed Multicomponent Reactions: Functionalized azetidine derivatives can be prepared via copper-catalyzed reactions involving terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions.

Aza Paternò–Büchi Reactions: This photocycloaddition reaction between an imine and an alkene component is another effective method for synthesizing azetidines.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction of azetidines can yield various amine derivatives.

Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxone.

Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Drug Discovery : 3-(Cyclopropylmethyl)azetidine derivatives have been investigated for their potential as therapeutic agents. They are particularly noted for their activity against various targets, including enzymes and receptors involved in disease processes.

- Case Study : A study evaluated the efficacy of cyclopropylmethyl-substituted azetidines as MEK inhibitors, which are crucial in treating proliferative diseases such as cancer. The findings indicated that these compounds could effectively inhibit MEK pathways, showcasing their potential in oncology .

2. Organic Synthesis

- Building Block : The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives with tailored properties.

- Example : In photoredox catalysis, this compound has been utilized to generate radicals for further reactions, demonstrating its utility in modern synthetic methodologies .

3. Biological Activity

- Enzyme Inhibition : Research has shown that this compound can interact with specific enzymes, leading to inhibition and modulation of biological pathways. This property is being explored for the development of new drugs targeting metabolic disorders and cancers.

- Case Study : A study on the compound's interaction with metabotropic glutamate receptors revealed its potential as a positive allosteric modulator (PAM), enhancing receptor activity and offering insights into neuropharmacology .

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions and polymerizations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Vergleich Mit ähnlichen Verbindungen

Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.

Uniqueness: 3-(Cyclopropylmethyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity for synthetic applications .

Biologische Aktivität

3-(Cyclopropylmethyl)azetidine is a nitrogen-containing heterocyclic compound that has gained interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Properties

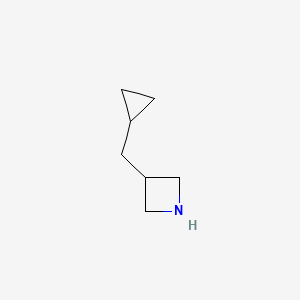

This compound is characterized by a four-membered azetidine ring with a cyclopropylmethyl substituent. Its molecular formula is CHN, and it has a molecular weight of approximately 111.18 g/mol. The significant ring strain associated with the azetidine structure enhances its reactivity, making it a versatile candidate for various synthetic transformations and biological interactions.

The mechanism of action of this compound is not fully elucidated in the literature; however, preliminary studies suggest that it may interact with specific biological targets, including neurotransmitter transporters. The azetidine ring's strain allows for the formation of reactive intermediates that can participate in nucleophilic addition and substitution reactions, potentially influencing neurochemical pathways.

Biological Activity and Pharmacological Applications

Research into the biological activity of this compound indicates several promising pharmacological applications:

Study 1: Neurotransmitter Transporter Inhibition

A study investigated the effects of various azetidine derivatives on neurotransmitter transporters. While specific results for this compound were not detailed, the study highlighted the potential for azetidines to modulate transporter activity, suggesting avenues for further research into this compound's neuropharmacological effects.

Study 2: Synthesis and Biological Evaluation

Another research project focused on synthesizing azetidine derivatives and evaluating their biological activities. The findings indicated that modifications to the azetidine structure could enhance biological activity. This underscores the importance of structural variations in optimizing pharmacological properties, which could include this compound as a lead compound .

Applications in Drug Discovery

The unique properties of this compound make it an attractive candidate in drug discovery efforts. Its ability to serve as a building block in organic synthesis allows for the development of novel therapeutic agents targeting various diseases. Ongoing research aims to better understand its interactions with biological systems and to optimize its pharmacological profiles.

Comparative Analysis with Similar Compounds

To contextualize the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Type | Structure Type | Biological Activity |

|---|---|---|

| Aziridines | Three-membered rings | Higher reactivity; less stability |

| Pyrrolidines | Five-membered rings | Lower reactivity; more stable |

| β-Lactams | Four-membered rings | Significant antibiotic activity |

This compound exhibits a balance between reactivity and stability, positioning it uniquely among these compounds for potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(cyclopropylmethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGXSKXJILSUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.